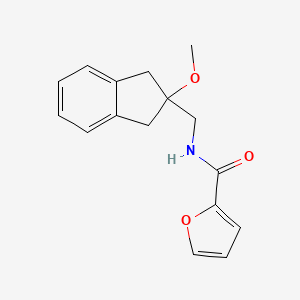

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide

Beschreibung

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-indenyl core substituted with a methoxy group at the 2-position and a furan-2-carboxamide moiety linked via a methylene bridge. Its methoxy group enhances solubility, while the furan ring may contribute to π-π stacking interactions in enzyme binding pockets .

Eigenschaften

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXIHVXIYAQAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized via the reduction of 1-methoxy-1H-indene using a suitable reducing agent such as sodium borohydride in methanol.

Alkylation: The indene derivative is then alkylated with a suitable alkyl halide, such as chloromethyl furan-2-carboxylate, in the presence of a base like potassium carbonate to form the intermediate.

Amidation: The intermediate is then subjected to amidation with ammonia or an amine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dihydrofuran derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Wirkmechanismus

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities

The compound shares structural motifs with several cholinesterase inhibitors and bioactive molecules. Key comparisons include:

Table 1: Structural and Pharmacological Comparisons

Key Observations:

Substituent Impact: The methoxy group in the target compound likely enhances solubility compared to non-polar substituents (e.g., naphthamide in 5NN0-bound inhibitors) . The furan-2-carboxamide moiety may mimic aromatic interactions seen in naphthamide-based inhibitors but with reduced steric bulk .

The nitroquinoline derivative (Table 1, row 3) exhibits nanomolar activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance binding .

Computational and Crystallographic Insights

- Molecular Docking : The target compound’s furan ring may form π-π interactions with BuChE’s aromatic residues (e.g., Phe329, His438), akin to naphthamide inhibitors in PDB 5NN0 . However, its lack of a piperidine linker might reduce stabilization of the catalytic triad compared to 5NN0-bound analogues .

- Structural Water Interactions : Dehydrated docking models suggest that the methoxy group could displace water molecules in the BuChE active site, improving binding entropy .

Biologische Aktivität

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is a synthetic organic compound notable for its unique structural features, combining an indene moiety with a furan ring. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of 271.31 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 2034410-29-0 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indene Moiety : Cyclization of a suitable precursor under basic conditions.

- Methoxylation : Introduction of the methoxy group using methanol and a catalyst.

- Amide Bond Formation : Coupling with furan-2-carboxylic acid using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that compounds with similar furan and indene structures exhibit significant antimicrobial properties. For example, derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 µM to 156.47 µM against different pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Preliminary studies suggest that the indene-furan combination may provide a scaffold for antiviral agents targeting viral proteases, particularly in the context of SARS-CoV-2. Compounds structurally similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan have been evaluated for their inhibitory effects on viral enzymes, showing IC50 values in the low micromolar range .

Neuroprotective Effects

The unique structure of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan suggests potential neuroprotective properties. Compounds with indene moieties have been studied for their ability to modulate neurotransmitter systems and exhibit protective effects against neurodegeneration .

Case Studies

- Antimicrobial Efficacy : A study comparing various alkaloid derivatives found that those containing furan rings had enhanced antimicrobial activity compared to their non-furan counterparts. This suggests that the furan component may be crucial for biological activity .

- SARS-CoV-2 Inhibition : A structure-based drug design approach identified non-peptidomimetic inhibitors with similar structural features as potential candidates against SARS-CoV-2 main protease (Mpro). These compounds exhibited low cytotoxicity while maintaining effective inhibitory action .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide?

Answer:

The compound can be synthesized via amide coupling between furan-2-carbonyl chloride and a substituted indenylmethylamine intermediate. Key steps include:

- Intermediate Preparation : Alkylation of 2-methoxy-2,3-dihydro-1H-indene with a methyl halide derivative to introduce the methyl group at the indenyl position.

- Amide Formation : Reacting the intermediate amine with furan-2-carbonyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl .

- Purification : Recrystallization from chloroform/methanol mixtures or semi-preparative HPLC for high-purity yields .

Basic: How is the structural conformation of this compound validated experimentally?

Answer:

Structural validation involves:

- X-ray Crystallography : Use SHELX-97 for structure solution and refinement. The methoxy and dihydroindenyl groups often exhibit torsional angles of 2.68–7.03° from planarity due to steric hindrance .

- ORTEP Visualization : ORTEP-III generates thermal ellipsoid diagrams to confirm non-planar conformations in the indenyl-methoxy and furan-carboxamide moieties .

- Intramolecular Interactions : Hydrogen bonding (e.g., N–H⋯O=C) stabilizes the trans-amide conformation, as observed in similar carboxamide derivatives .

Advanced: How can researchers resolve contradictory NMR data between synthetic batches?

Answer:

Contradictions in H/C NMR spectra (e.g., split peaks or unexpected shifts) may arise from:

- Rotameric States : Slow rotation around the amide bond at room temperature. Use variable-temperature NMR (VT-NMR) to coalesce split signals .

- Residual Solvents : Recrystallize samples to remove traces of dichloromethane or methanol, which can obscure signals at δ 1.8–3.5 ppm .

- Stereochemical Purity : Chiral HPLC with a CHIRALPAK® column resolves enantiomeric impurities in the indenylmethyl group .

Advanced: What computational strategies predict the compound’s bioactivity against viral targets?

Answer:

Molecular docking (e.g., AutoDock Vina) screens for interactions with viral enzymes:

- Target Selection : Prioritize conserved domains like DNA polymerase or profilin-like proteins in monkeypox .

- Binding Affinity : Optimize the furan ring’s π-π stacking with aromatic residues (e.g., Tyr188 in DNA polymerase) and hydrogen bonding via the methoxy group .

- ADMET Prediction : SwissADME evaluates CNS penetration (LogP < 3) and metabolic stability (CYP3A4 inhibition risk) .

Advanced: How does substituent variation on the indenyl group affect pharmacological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : 2-Methoxy enhances metabolic stability compared to 1-methoxy analogs by reducing CYP2D6 oxidation .

- Dihydroindenyl Rigidity : Saturated indenyl rings improve µ-opioid receptor (MOR) binding affinity (IC < 100 nM) by enforcing a planar conformation .

- Furan Modifications : Replacing furan with thiophene decreases antiviral potency due to weaker hydrophobic interactions .

Advanced: What experimental and computational methods resolve crystallographic disorder in the dihydroindenyl moiety?

Answer:

Disorder in X-ray structures (e.g., split positions for methoxy groups) is addressed via:

- High-Resolution Data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve resolution (< 1.0 Å) .

- Twinning Refinement : SHELXL’s TWIN/BASF commands model rotational disorder in the indenyl ring .

- DFT Optimization : Compare experimental bond lengths (e.g., C–O: 1.341 Å) with B3LYP/6-31G(d) calculations to validate geometry .

Basic: What spectroscopic techniques confirm the compound’s purity and identity?

Answer:

- H/C NMR : Key signals include δ 7.5 ppm (furan H-3), δ 3.3 ppm (methoxy), and δ 1.8 ppm (indenyl methyl) .

- HPLC-MS : Retention time (t = 8.2 min) and ESI-MS (m/z 299.2 [M+H]) confirm molecular weight .

- IR Spectroscopy : Amide C=O stretch at 1650–1680 cm and N–H bend at 3310 cm .

Advanced: How to optimize yield in multi-step syntheses involving sensitive intermediates?

Answer:

- Low-Temperature Steps : Perform lithiation or Grignard reactions at −78°C to prevent indenyl ring decomposition .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to avoid side reactions during amide coupling .

- Microwave-Assisted Synthesis : Reduce reaction time for furan-2-carbonyl chloride coupling from 18 h to 30 min at 100°C .

Advanced: What strategies mitigate poor aqueous solubility in biological assays?

Answer:

- Prodrug Design : Introduce phosphate esters at the methoxy group for pH-dependent hydrolysis .

- Co-solvent Systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility (> 50 µM) .

- Salt Formation : Hydrochloride salts improve solubility by 3-fold compared to free bases .

Advanced: How to validate target engagement in cellular models?

Answer:

- Fluorescent Probes : Conjugate BODIPY® to the indenylmethyl group for confocal microscopy localization studies .

- SPR Analysis : Surface plasmon resonance measures binding kinetics (k/k) to viral polymerases .

- Knockout Models : CRISPR-Cas9 deletion of target genes (e.g., SLC4A1) confirms mechanism-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.